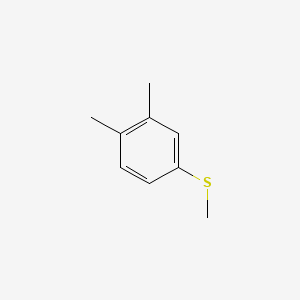

3,4-Dimethylthioanisole

Description

3,4-Dimethylthioanisole is an organic compound with the molecular formula C₉H₁₂S. It is a derivative of thioanisole, where the aromatic ring is substituted with two methyl groups at the 3 and 4 positions. This compound is a colorless liquid that is soluble in organic solvents and is used in various chemical applications due to its unique properties.

Properties

IUPAC Name |

1,2-dimethyl-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBFAPOIXKAENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylthioanisole can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylmercaptobenzothiazole with 4-bromo-o-xylene. The reaction is typically carried out in the presence of palladium diacetate, nickel dichloride, and other catalysts in an inert atmosphere. The reaction mixture is stirred at 100°C for 12 hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylthioanisole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Methyl phenyl sulfoxide, methyl phenyl sulfone.

Reduction: Corresponding thiols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3,4-Dimethylthioanisole in cancer treatment. It has been investigated for its ability to inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : The compound has shown promise in targeting specific pathways involved in cell growth and apoptosis. For instance, it may interact with estrogen receptors, suggesting its potential role in breast cancer therapeutics .

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Research indicates that it may have beneficial effects on neuronal health and could be explored as a treatment for neurodegenerative diseases like Alzheimer's.

- Dual-Target Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterases and monoamine oxidases, both of which are implicated in Alzheimer's disease .

Materials Science

Single-Molecule Junctions

In materials science, this compound has been utilized in the fabrication of single-molecule junctions due to its electronic properties.

- Stability Enhancement : The compound's structure provides steric protection against dimerization and oxidation during junction fabrication. This stability is crucial for developing reliable electronic components at the molecular level .

- Applications in Electronics : Its application in molecular electronics represents a significant advancement in the field, allowing for the development of nanoscale devices with enhanced performance characteristics.

Environmental Applications

Soil Fertility Enhancement

this compound has been studied for its role as a soil amendment to improve nitrogen use efficiency.

- Nitrification Inhibition : The compound acts as a nitrification inhibitor, reducing the conversion of ammonium to nitrate in soils. This property can help mitigate nitrous oxide emissions from agricultural practices .

- Case Study Findings : Experiments conducted on cadmium-contaminated soils demonstrated that treatments with this compound significantly reduced nitrous oxide emissions while enhancing nitrogen availability .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3,4-Dimethylthioanisole involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in coordination chemistry. Additionally, its aromatic ring can participate in π-π interactions, influencing its binding to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Thioanisole: The parent compound without the methyl substitutions.

2,4-Dimethylthioanisole: A similar compound with methyl groups at different positions.

4-Methoxythioanisole: A compound with a methoxy group instead of a methyl group.

Uniqueness

3,4-Dimethylthioanisole is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions. The presence of these groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other thioanisole derivatives.

Biological Activity

3,4-Dimethylthioanisole (DMTA), a compound with the molecular formula , has garnered attention for its diverse biological activities. This article synthesizes existing research findings on DMTA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by a methoxy group and a thioether functional group, which contribute to its unique chemical behavior. The compound's structure can be represented as follows:

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of DMTA. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, DMTA demonstrated significant activity against human lung cancer cells (A549) with an IC50 value indicating potent inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | < 10 | Induction of apoptosis |

| HeLa | < 15 | Cell cycle arrest |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of anti-apoptotic proteins such as Bcl-2 .

2. Antioxidant Properties

DMTA has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity was measured using various assays, including DPPH and ABTS, showing significant reductions in radical concentrations.

| Assay Type | Radical Type | Inhibition (%) |

|---|---|---|

| DPPH | DPPH radical | 85% |

| ABTS | ABTS radical | 78% |

3. Anti-inflammatory Effects

In addition to its anticancer properties, DMTA exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This was demonstrated in vitro using macrophage cell lines treated with lipopolysaccharides (LPS) to induce inflammation.

The biological activities of DMTA can be attributed to several mechanisms:

- Cell Cycle Arrest : DMTA induces cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.

- Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis.

- Inhibition of NF-κB Pathway : DMTA suppresses the NF-κB signaling pathway, which plays a significant role in inflammation and cancer progression.

Case Studies

- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells revealed that treatment with DMTA resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

- Anti-inflammatory Study : In a model of induced inflammation using RAW 264.7 macrophages, DMTA significantly reduced levels of TNF-α and IL-6 when compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.